molecular formula C9H9N3 B1612221 Isoquinoline-1,7-diamine CAS No. 244219-96-3

Isoquinoline-1,7-diamine

Cat. No.: B1612221
CAS No.: 244219-96-3
M. Wt: 159.19 g/mol
InChI Key: PUIYPHIFMLGHFX-UHFFFAOYSA-N
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Description

Isoquinoline-1,7-diamine is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinoline compounds are characterized by a benzene ring fused to a pyridine ring this compound is notable for its two amino groups attached at the 1 and 7 positions of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline-1,7-diamine can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with carbonyl compounds in the presence of acidic catalysts. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, is a well-known method for synthesizing isoquinoline derivatives .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve multi-step processes starting from readily available precursors such as aniline derivatives. The process typically includes nitration, reduction, and cyclization steps, followed by purification to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-1,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline quinones, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

Isoquinoline-1,7-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Quinoline: Similar to isoquinoline, but with the nitrogen atom at the first position of the fused ring system.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with hydrogen atoms added to the ring.

    Isoquinoline Alkaloids: Naturally occurring compounds with diverse biological activities.

Uniqueness: Isoquinoline-1,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of amino groups at the 1 and 7 positions allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry .

Properties

IUPAC Name

isoquinoline-1,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIYPHIFMLGHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618968
Record name Isoquinoline-1,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244219-96-3
Record name Isoquinoline-1,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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